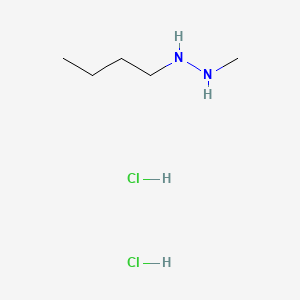
1-Butyl-2-methylhydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-methylhydrazine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2. It is a derivative of hydrazine, characterized by the presence of butyl and methyl groups attached to the hydrazine backbone. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-methylhydrazine dihydrochloride typically involves the reaction of butylhydrazine with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-methylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions include hydrazones, azines, primary amines, and various substituted hydrazine derivatives .
Scientific Research Applications
1-Butyl-2-methylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-Butyl-2-methylhydrazine dihydrochloride involves its reactivity with various biological and chemical targets. The compound can act as a nucleophile, participating in electrophilic substitution reactions. It can also form reactive intermediates, such as free radicals, which can interact with biomolecules like DNA and proteins. These interactions can lead to modifications in molecular structure and function, making the compound useful in studying biochemical pathways and mechanisms .
Comparison with Similar Compounds
- 1,2-Dimethylhydrazine dihydrochloride
- 1-Butylhydrazine
- 2-Methylhydrazine
Comparison: 1-Butyl-2-methylhydrazine dihydrochloride is unique due to the presence of both butyl and methyl groups, which confer distinct reactivity and properties compared to similar compounds. For example, 1,2-Dimethylhydrazine dihydrochloride lacks the butyl group, resulting in different chemical behavior and applications. Similarly, 1-Butylhydrazine and 2-Methylhydrazine have only one substituent group, limiting their versatility compared to this compound .
Properties
CAS No. |
73454-79-2 |
|---|---|
Molecular Formula |
C5H16Cl2N2 |
Molecular Weight |
175.10 g/mol |
IUPAC Name |
1-butyl-2-methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C5H14N2.2ClH/c1-3-4-5-7-6-2;;/h6-7H,3-5H2,1-2H3;2*1H |
InChI Key |
JAPZCEXHDHLZSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNNC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















